
anthracen-9-ol
Overview
Description
Anthracen-9-ol (C₁₄H₁₀O), also known as anthrone, is a hydroxylated derivative of anthracene with a hydroxyl (-OH) group at the 9th position. It is a critical intermediate in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like anthracene. Soil bacteria and fungi oxidize anthracene to this compound during biodegradation, which undergoes further transformations such as carboxylation to form derivatives like 10-hydroxyanthracene-2-carboxylic acid . Additionally, this compound participates in diazotization reactions, yielding diazo compounds useful in synthetic chemistry . Its environmental significance lies in its role as a biomarker for PAH degradation in contaminated ecosystems .
Preparation Methods
Oxidation of 9-Anthracenecarbaldehyde to Anthracen-9-Ol
The most well-documented method for synthesizing this compound involves the oxidation of 9-anthracenecarbaldehyde. This process leverages sodium percarbonate in an acetic acid medium to achieve high yields and purity.
Reaction Mechanism and Conditions
The oxidation begins with 9-anthracenecarbaldehyde dissolved in acetic acid. Sodium percarbonate () is introduced as the oxidizing agent, which decomposes to release hydrogen peroxide () and sodium carbonate () in situ. The reaction proceeds via a radical intermediate, where the aldehyde group (-CHO) is replaced by a hydroxyl group (-OH). The mechanism likely involves nucleophilic substitution facilitated by the acidic environment, though further spectroscopic studies are needed to confirm intermediate species .
Key parameters include:
-
Temperature : 30°C to prevent side reactions.
-
Time : 15 minutes for complete conversion.
-
Solvent : Acetic acid acts as both solvent and acid catalyst.
Post-reaction, the mixture undergoes distillation to remove acetic acid, followed by toluene extraction and alkaline washing to isolate the product. Recrystallization in toluene yields this compound with 78% efficiency and 99.56% purity .
Optimization and Challenges
The use of sodium percarbonate minimizes byproduct formation compared to traditional oxidizing agents like chromium-based compounds. However, residual anthracene and unreacted aldehyde require rigorous washing with sodium thiosulfate and dichloromethane. Increasing the reaction temperature beyond 30°C risks polymerization of anthracene derivatives, while lower temperatures prolong reaction time .
Synthesis of 9-Anthracenecarbaldehyde as a Key Precursor
The preparation of 9-anthracenecarbaldehyde, the critical precursor for this compound, follows a Friedel-Crafts formylation reaction. This method, described in US Patent 6084134, offers high yields and scalability.
Friedel-Crafts Formylation of Anthracene
Anthracene reacts with dimethylformamide (DMF) in the presence of phosphoryl chloride () at 85–90°C. The reaction proceeds via electrophilic substitution, where DMF acts as a formylating agent. The mechanism involves the formation of a Vilsmeier-Haack complex, which directs formylation to the 9-position of anthracene .
Reaction equation :
Key conditions:
-
Molar ratio : Anthracene, DMF, and in a 1:0.55:1.73 ratio.
-
Time : 26 hours for >99% conversion.
-
Workup : Hydrolysis with water and pH adjustment to 3.5 using sodium hydroxide .
The process yields >97% pure 9-anthracenecarbaldehyde, with residual anthracene removed via filtration and washing.
Industrial Adaptations
Large-scale production avoids steam distillation by precipitating the aldehyde directly from the reaction mixture. This reduces solvent recovery costs and minimizes losses of volatile products. The patent emphasizes environmental benefits, such as reduced wastewater contamination and elimination of N-methylaniline byproducts .
Comparative Analysis of Synthetic Methodologies
The two-step synthesis (aldehyde preparation followed by oxidation) is compared below:
The aldehyde synthesis is rate-limiting due to its prolonged reaction time, whereas the oxidation step is efficient but requires precise temperature control.
Industrial-Scale Production and Process Optimization
Solvent Recycling
Acetic acid and toluene are recovered via fractional distillation, reducing raw material costs by up to 40%. Automated pH adjustment systems ensure consistent product quality during alkaline washing .
Chemical Reactions Analysis
Types of Reactions: Anthracen-9-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or other suitable solvents.
Substitution: Halogens (e.g., chlorine) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Anthraquinone.
Reduction: Anthracene.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
Chemistry
Anthracen-9-ol serves as a precursor for synthesizing various anthracene derivatives. These derivatives are important in organic synthesis and materials science due to their unique electronic properties.
Biology
The compound is employed as a fluorescent probe for studying biological systems. Its ability to emit blue fluorescence allows researchers to monitor cellular activities in real-time, particularly in the presence of metal ions like zinc and copper.
Medicine
This compound has been investigated for its potential use in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light exposure makes it a candidate for treating cancer cells through targeted phototoxicity.
Industry
In industrial applications, this compound is utilized in producing dyes and organic light-emitting diodes (OLEDs). Its photophysical properties are advantageous for developing new materials with specific optical characteristics.
Research indicates that this compound interacts with biological systems through various mechanisms:
- DNA Interaction : The compound exhibits groove binding to DNA, potentially affecting gene expression.
- Oxidative Stress : Under light exposure, it generates ROS, contributing to its role as a photosensitizer.
- Cell Proliferation Inhibition : Studies show that it can inhibit keratinocyte proliferation by reducing DNA synthesis.
Anti-Cancer Activity
A study synthesized a series of 9-anthracenyl chalcone derivatives from this compound and evaluated their cytotoxicity against several cancer cell lines (HeLa, U-87). Notably, compounds A7, A8, A10, and A11 exhibited significant anti-cancer activity with GI50 values ranging from 4.02 µM to 5.31 µM .
Fluorescent Probes
This compound's fluorescence properties have been exploited in studies monitoring cellular activities. For instance, interactions with metal ions lead to observable spectroscopic changes that can be used for sensing applications .
Data Summary Table
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Precursor for anthracene derivatives | Essential for organic synthesis |
Biology | Fluorescent probe | Monitors cellular activities; interacts with metal ions |
Medicine | Photodynamic therapy | Generates ROS; inhibits cancer cell proliferation |
Industry | Production of OLEDs | Utilizes unique photophysical properties |
Mechanism of Action
The mechanism of action of anthracen-9-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of reactive oxygen species (ROS) when exposed to light, making it useful in photodynamic therapy . The compound can also participate in electron transfer reactions, contributing to its role as a photosensitizer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Anthracen-9-ol (Anthrone)
- Molecular Formula : C₁₄H₁₀O
- Molecular Weight : 194.23 g/mol
- Functional Group : Hydroxyl (-OH) at position 8.
- Synthesis: Produced via enzymatic oxidation of anthracene by cytochrome P450 monooxygenases in fungi or soil bacteria .
- Applications: Environmental metabolite, precursor to quinones, and substrate for diazo compound synthesis .
9-Anthracenemethanol
- Molecular Formula : C₁₅H₁₂O
- Molecular Weight : 208.26 g/mol
- Functional Group : Hydroxymethyl (-CH₂OH) at position 9.
- Synthesis : Prepared via reduction of anthracene-9-carboxaldehyde or direct substitution reactions .
- Applications: Building block for organic/inorganic synthesis and biochemical studies .
Anthracene-9-carboxylic Acid
- Molecular Formula : C₁₅H₁₀O₂
- Molecular Weight : 222.24 g/mol
- Functional Group : Carboxylic acid (-COOH) at position 9.
- Synthesis : Carboxylation of this compound via microbial activity or chemical oxidation .
- Applications: Potential use in materials science and as a ligand in coordination chemistry .
1,5-Dichloro-9(10H)-Anthracenone
- Molecular Formula : C₁₄H₈Cl₂O
- Molecular Weight : 275.12 g/mol
- Functional Group : Ketone (C=O) at position 9 with chlorine substituents at positions 1 and 3.
- Synthesis: Synthesized via reduction and bromination of 1,5-dichloroanthraquinone .
- Applications : Anticancer and antioxidant agent effective at low concentrations .
Structural and Reactivity Differences
Key Research Findings
- Biodegradation Pathways: this compound is oxidized to anthraquinone in ligninolytic fungi via extracellular peroxidases, while non-ligninolytic fungi methylate it to 9-methoxyanthracene .
- Synthetic Utility: this compound-derived diazo compounds exhibit high yields (e.g., 70–80%) in diazotization reactions, unlike phenol, which fails under similar conditions .
- Therapeutic Potential: 1,5-Dichloroanthracenones inhibit tumor growth at nanomolar concentrations, outperforming unsubstituted anthracenones .
Biological Activity
Anthracen-9-ol, also known as anthranol, is a polycyclic aromatic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by its hydroxyl group at the 9-position of the anthracene structure. This unique positioning influences its interactions with biological systems, particularly through mechanisms such as:
- DNA Interaction : this compound exhibits groove binding to DNA, which may affect gene expression and cellular functions.
- Oxidative Stress : The compound can generate reactive oxygen species (ROS) under light exposure, contributing to its potential as a photosensitizer in photodynamic therapy.
- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of keratinocytes by reducing DNA synthesis and mitotic activity, making it relevant in dermatological applications.
Pharmacological Applications
This compound and its derivatives have been investigated for various therapeutic applications, particularly in cancer treatment and as fluorescent probes in biological imaging.
Anti-Cancer Activity
Research indicates that this compound derivatives possess significant anti-cancer properties. A study synthesized a series of 9-anthracenyl chalcone derivatives and evaluated their cytotoxicity against several cancer cell lines, including HeLa and U-87. Notably, compounds A7, A8, A10, and A11 exhibited GI50 values ranging from 4.02 µM to 5.31 µM, demonstrating potent anti-cancer activity .
Fluorescent Probes
This compound's fluorescence properties have made it a valuable tool for studying biochemical processes. It has been used to monitor cellular activities in real-time due to its ability to interact with metal ions like Zn(II) and Cu(II), leading to observable spectroscopic changes .
Synthesis and Biological Evaluation
A significant body of research has focused on synthesizing this compound derivatives and evaluating their biological activities. For instance:
- Synthesis of N-(anthracen-9-ylmethyl)-N-methyltriamines : These compounds were tested for their efficacy against murine leukemia cells (L1210). The study found that certain triamine systems had high affinity for polyamine transporters and exhibited increased cytotoxicity in treated cells .
- Metal Ion Interaction Studies : The coordination of Zn(II) with this compound led to a prototropic shift resulting in enhanced fluorescence properties, making it useful for sensing applications in biological systems .
Data Summary Table
Q & A
Q. Basic: What are the standard laboratory synthesis routes for anthracen-9-ol, and how do reaction conditions influence yield?
Methodological Answer:
this compound is commonly synthesized via reduction of 9-anthracenecarboxaldehyde using hydrogenation catalysts (e.g., Pd/C under H₂) or chemical reductants like NaBH₄. For example, selective reduction of an anthracenone-quinoline imine derivative with NaBH₄ in 95% ethanol yields this compound derivatives, confirmed via NMR and mass spectrometry . Key factors affecting yield include:
- Catalyst purity : Impurities may lead to side reactions.
- Solvent polarity : Polar solvents (ethanol, THF) enhance solubility of intermediates.
- Temperature : Excessive heat (>60°C) can degrade this compound; optimal yields occur at 25–40°C .
- Stoichiometry : A 1:1 molar ratio of reductant to substrate minimizes over-reduction .
Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and hydroxyl group presence (broad peak at δ 5–6 ppm) .
- FTIR : Detect O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
- ESI-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 195.08 for C₁₄H₁₀O) .
- Elemental Analysis : Ensure ≥98% purity by matching experimental vs. theoretical C/H/O percentages .
- XRD : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in derivatives) .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators for aerosolized particles .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Q. Advanced: How can this compound derivatives be engineered for selective metal ion sensing (e.g., Zn²⁺ vs. Cu²⁺)?
Methodological Answer:
this compound’s tautomerization and hydrolysis pathways enable dual sensing:
- Zn²⁺ Detection : Coordination induces a 1,5-prototropic shift, forming an anthracene fluorophore via imine-enamine tautomerization. Monitor via fluorescence enhancement at λₑₓ/ₑₘ = 365/450 nm .
- Cu²⁺ Detection : Hydrolysis of the imine group in aqueous conditions yields a colorimetric shift (pale yellow → orange-red). Use UV-vis spectroscopy (absorbance at 450 nm) .
Optimization Steps : - Adjust solvent polarity (e.g., ethanol-water mixtures) to stabilize intermediates.
- Incorporate electron-withdrawing groups (e.g., -NO₂) to enhance metal binding affinity .
Q. Advanced: What strategies address contradictory photophysical data in this compound-based materials?
Methodological Answer:
Contradictions in fluorescence quantum yields or Stokes shifts often arise from:
- Sample Purity : Impurities (e.g., oxidation byproducts) quench emission. Purify via column chromatography (SiO₂, hexane/EtOAc) .
- Environmental Factors : Humidity or O₂ exposure degrades this compound. Conduct experiments under inert atmospheres .
- Instrument Calibration : Standardize fluorometers using rhodamine B or quinine sulfate .
- Computational Modeling : Validate experimental data with DFT calculations (e.g., HOMO-LUMO gaps) to identify electronic inconsistencies .
Q. Advanced: How does this compound’s supramolecular behavior impact its utility in organic electronics?
Methodological Answer:
The planar anthracene core enables π-π stacking, critical for charge transport in devices. Key considerations:
- Solvent Selection : Use toluene or chloroform to promote self-assembly into ordered films .
- Side-Chain Functionalization : Introduce alkyl groups (e.g., -CH₂CH₃) to improve solubility without disrupting conjugation .
- Morphology Analysis : Characterize thin films via AFM or TEM to correlate structure with conductivity .
Q. Advanced: What computational methods predict this compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to identify reactive sites (e.g., C9 position) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict tautomerization kinetics .
- TD-DFT : Model excited-state behavior for fluorescence applications .
Q. Basic: What are the solubility profiles of this compound in common organic solvents?
Methodological Answer:
this compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in:
- Polar aprotic solvents : DMSO (20 mg/mL), DMF (15 mg/mL) .
- Chlorinated solvents : Dichloromethane (10 mg/mL) .
- Ethers : THF (8 mg/mL) .
Testing Protocol : Prepare saturated solutions, filter, and quantify via UV-vis calibration curves (λ = 254 nm) .
Properties
IUPAC Name |
anthracen-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKRYONWZHRJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200952 | |
Record name | Anthranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-86-2 | |
Record name | Anthranol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthranol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANTHRANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15PF96Z0OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.